Lipophilicity Tuning: N1‑Ethyl Provides a Balanced XLogP3 Intermediate Between Methyl and Allyl Congeners
The N1‑ethyl analog exhibits an XLogP3 of 2.1, compared with the N1‑allyl analog which has an XLogP3 of 2.4 [1][2]. While the N1‑methyl congener is expected to be less lipophilic (estimated XLogP3 ≈ 1.7–1.9 based on a –CH₂– unit decrement of ~0.3–0.4 logP units per carbon), the ethyl group represents a measured intermediate that may offer improved aqueous solubility relative to the allyl analog without sacrificing the membrane permeability typically required for cell‑based assays.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.1 |
| Comparator Or Baseline | N1‑allyl‑N2‑(2‑(1‑tosylpiperidin‑2‑yl)ethyl)oxalamide (CID 18574369): XLogP3 = 2.4 |
| Quantified Difference | Δ = –0.3 XLogP3 units (lower lipophilicity for the ethyl analog) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) for both compounds. |
Why This Matters
Even small differences in XLogP3 correlate with aqueous solubility and passive membrane permeability, two properties that frequently gate early‑stage screening success; selecting the ethyl over the allyl analog can reduce lipophilicity‑driven promiscuity or aggregation without the drastic solubility gains and potential potency losses of the methyl derivative.
- [1] PubChem Compound Summary CID 18574400, 'N1-ethyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide', National Center for Biotechnology Information, accessed 2026-05-09. View Source
- [2] PubChem Compound Summary CID 18574369, 'N1-allyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide', National Center for Biotechnology Information, accessed 2026-05-09. View Source
